molecular formula C12H8Br2O B1598264 2,2'-Dibromodiphenyl ether CAS No. 51452-87-0

2,2'-Dibromodiphenyl ether

Cat. No. B1598264
CAS RN: 51452-87-0
M. Wt: 328 g/mol
InChI Key: JMSKYMHFNWGUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dibromodiphenyl ether is a toxic and environmental pollutant . It is a type of flame retardant . The molecular formula of 2,2’-Dibromodiphenyl ether is C12H8Br2O .


Synthesis Analysis

The synthesis of 2,2’-Dibromodiphenyl ether involves the use of bacteria like Cupriavidus sp. WS and Sphingomonas sp. PH-07 . These bacteria can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . The degradation process involves the sequential action of BphA, BphB, and BphC .


Molecular Structure Analysis

The molecular structure of 2,2’-Dibromodiphenyl ether consists of two benzene rings linked by an ether bond, with bromine substituents .


Chemical Reactions Analysis

The most common reaction of ethers like 2,2’-Dibromodiphenyl ether is the cleavage of the C-O bond by strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

2,2’-Dibromodiphenyl ether has a molecular weight of 328 . It has a boiling point of 134-136 °C (at 0.5 Torr pressure) and a density of 1.704±0.06 g/cm3 .

Scientific Research Applications

Anaerobic Microbial and Photochemical Degradation

2,2'-Dibromodiphenyl ether (BDE15) undergoes anaerobic microbial and photochemical degradation. In a study on its degradation pathways, BDE15 was found to be reductively debrominated, leading to the production of 4-bromodiphenyl ether (BDE3) and diphenyl ether (DE). This process was observed within a fixed-film plug-flow biological reactor, highlighting its potential for environmental remediation (Rayne, Ikonomou, & Whale, 2003).

Cosolubilization in Surfactant Systems

A study investigated the cosolubilization of 2,2'-Dibromodiphenyl ether in various surfactant systems, providing insights into its interactions with other compounds like polycyclic aromatic hydrocarbons (PAHs). This research is vital for understanding the removal of such compounds from contaminated environments, utilizing surfactant enhanced remediation technology (Yang et al., 2015).

Gas-Phase Reactions with OH Radicals

Research on the gas-phase reactions of brominated diphenyl ethers, including 2,2'-Dibromodiphenyl ether, with OH radicals revealed insights into their environmental fate. These studies are significant in understanding the atmospheric chemistry of these compounds and their potential impact on air quality (Raff & Hites, 2006).

UV Irradiation Transformation Studies

Under UV irradiation, 2,2'-Dibromodiphenyl ether can transform into less-brominated analogs. This transformation was studied using a commercial brominated flame retardant as a model chemical, highlighting the environmental behavior of such compounds under light exposure (Wang et al., 2013).

Antimicrobial Properties

2-Hydroxydiphenyl ethers, closely related to 2,2'-Dibromodiphenyl ether, exhibit broad-spectrum antibacterial properties. These compounds target the FabI component of fatty acid synthesis, suggesting their potential use in medical and consumer products as antimicrobials (Heath et al., 1998).

Photolytic Degradation under UV-Lamp and Solar Irradiations

The photolytic degradation of polybromodiphenyl ethers like 2,2'-Dibromodiphenyl ether was explored under UV-lamp and solar irradiations. This study provides insights into the environmental degradation pathways of these compounds and their fate under light exposure (Shih & Wang, 2009).

Catalytic Debromination

A study on the catalytic debromination of polybrominated diphenyl ethers demonstrated that a silica-supported palladium nanoparticle catalyst could effectively debrominate these compounds, including 2,2'-Dibromodiphenyl ether. This research contributes to the development of techniques for removing hazardous bromine from environmental pollutants (Ukisu, 2015).

Safety And Hazards

2,2’-Dibromodiphenyl ether is a toxic substance and an environmental pollutant . It is extremely flammable . It is harmful if swallowed and may cause drowsiness or dizziness .

properties

IUPAC Name

1-bromo-2-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSKYMHFNWGUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879850
Record name BDE-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromodiphenyl ether

CAS RN

51452-87-0
Record name 2,2'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dibromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2'-Dibromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,2'-Dibromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,2'-Dibromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,2'-Dibromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,2'-Dibromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.